molecular formula C8H5FN2O2 B3030618 4-Fluoro-2-methyl-5-nitrobenzonitrile CAS No. 932375-18-3

4-Fluoro-2-methyl-5-nitrobenzonitrile

Cat. No. B3030618
M. Wt: 180.14
InChI Key: MCWKESZUGXPBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Fluoro-2-methyl-5-nitrobenzonitrile, while not directly studied in the provided papers, is related to various fluorinated benzonitrile derivatives that have been synthesized and analyzed for their potential applications in pharmaceuticals and materials science. These compounds are characterized by the presence of a cyano group attached to a benzene ring that is further substituted with fluorine and nitro groups at various positions, which significantly affects their chemical properties and reactivity.

Synthesis Analysis

The synthesis of fluorinated benzonitriles typically involves halogenation, nitration, and cyanation reactions. For instance, 4-Fluorobenzonitrile was prepared by fluorination of 4-chlorobenzonitrile using potassium fluoride . Similarly, 2-Fluoro-5-nitrobenzonitrile was synthesized from an analogue of 1-fluoro-2,4-dinitrobenzene, where a nitro group was replaced by a cyano group . These methods suggest that the synthesis of 4-Fluoro-2-methyl-5-nitrobenzonitrile could potentially be achieved through analogous halogenation, nitration, and cyanation steps, starting from a suitably substituted toluene derivative.

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is influenced by the electron-withdrawing effects of the nitro and cyano groups, as well as the electron-withdrawing and -donating effects of the fluorine and methyl groups, respectively. The presence of these substituents can lead to changes in the electronic distribution within the molecule, which can be studied using techniques such as proton magnetic resonance spectroscopy, as demonstrated for N-(2-cyano-4-nitrophenyl) derivatives .

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions due to their reactive functional groups. For example, 2-Fluoro-5-nitrobenzonitrile was made to react with amines, amino acids, and NH-heteroaromatic compounds . The reactivity of 4-Fluoro-2-methyl-5-nitrobenzonitrile would likely be similar, with the potential to form a variety of derivatives through reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by their molecular structure. For instance, the presence of fluorine atoms can enhance the thermal stability of polymers derived from pentafluorobenzonitrile . The introduction of a methyl group could further modify the solubility and reactivity of the compound. The nitro group is a strong electron-withdrawing group that can affect the acidity of adjacent hydrogen atoms and the overall stability of the molecule.

Scientific Research Applications

Chemical Synthesis and Reactions

4-Fluoro-2-methyl-5-nitrobenzonitrile, while not directly studied, is closely related to compounds that have been the subject of various chemical syntheses and reactions. For instance, studies have focused on the synthesis and reaction of related nitrobenzonitriles. In one study, 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, was prepared and made to react with several amines, amino acids, and NH-heteroaromatic compounds, providing insights into the behavior of similar compounds in chemical reactions (Wilshire, 1967).

Radiotracer Development

Related compounds have also been used in the development of radiotracers for positron emission tomography (PET) imaging. For example, the radiotracer [(18)F]FPEB is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), and efforts to develop routine production methods for this radiotracer involved the synthesis of nitrobenzonitrile precursors (Lim et al., 2014).

Analytical Chemistry

In analytical chemistry, the properties of nitrobenzonitriles, including compounds similar to 4-Fluoro-2-methyl-5-nitrobenzonitrile, have been studied. For instance, the thermophysical behavior of nitrobenzonitriles was analyzed using differential scanning calorimetry, providing insights into the thermal properties and phase transitions of these compounds (Jiménez et al., 2002).

Organic Chemistry and Medicinal Chemistry

In the realm of organic and medicinal chemistry, derivatives of nitrobenzonitriles have been utilized in synthesizing various organic compounds and potential drug candidates. For instance, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile to produce isomeric nitroarylindazoles, demonstrating the utility of nitrobenzonitriles in synthesizing heterocyclic compounds (Gale & Wilshire, 1973).

Environmental Chemistry

In environmental chemistry, studies on compounds like 4-Fluoro-2-methyl-5-nitrobenzonitrile have focused on their potential for carbon dioxide fixation. For example, a tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones was explored, showing the role of similar compounds in carbon capture and utilization (Kimura et al., 2012).

Spectroscopic and Theoretical Studies

Theoretical and spectroscopic studies have been conducted on similar compounds, aiding in understanding their structural and electronic properties. For example, a study on 5-fluoro-2-methylbenzonitrile involved experimental and theoretical approaches to analyze its molecular structure, vibrational spectra, and non-linear optics properties (Kumar & Raman, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment . In case of accidental inhalation, skin contact, or ingestion, immediate medical attention is advised .

properties

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWKESZUGXPBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721016
Record name 4-Fluoro-2-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-5-nitrobenzonitrile

CAS RN

932375-18-3
Record name 4-Fluoro-2-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-2-methylbenzonitrile (10 mmol, 1.35 g) was dissolved in concentrated sulphuric acid (10 mL) under argon then treated with potassium nitrate (10 mmol, 1.01 g, 1 eq) at 0° C. portionwise to keep the temperature around 0° C. The mixture was allowed to stir for 2 h while warming up to room temperature. The mixture was then poured onto ice and extracted twice with ether. The organics were combined, dried and concentrated under reduced pressure to give the title compound as a solid (9.4 mmol, 1.7 g, 94% yield).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methyl-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-5-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methyl-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methyl-5-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methyl-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methyl-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.